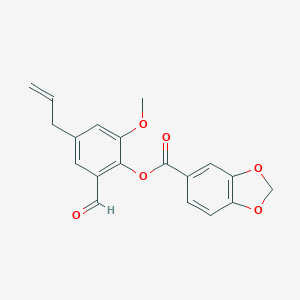
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate, also known as ABDC, is a synthetic compound that has been the subject of extensive scientific research due to its potential benefits in various fields, including medicine, agriculture, and industry. ABDC is a member of the benzodioxole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In
Mechanism of Action
The mechanism of action of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent metastasis. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is that it is relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. Another advantage is that 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have a wide range of biological activities, which makes it useful for studying various cellular processes. However, one limitation of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has not been extensively studied in vivo, which limits its potential for clinical applications.
Future Directions
There are several future directions for research on 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate. One direction is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another direction is to study its anti-inflammatory and antioxidant properties and evaluate its potential for treating inflammatory diseases. In addition, further research is needed to understand the mechanism of action of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and toxicity of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate in vivo, which will be important for its potential clinical applications.
Synthesis Methods
The synthesis of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate involves the reaction of 2-hydroxy-3,4-methylenedioxybenzaldehyde with allyl bromide and potassium carbonate in DMF (N,N-dimethylformamide) at 80°C for 24 hours. The resulting product is then treated with methoxyacetic acid and acetic anhydride in the presence of pyridine to yield 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate. The overall yield of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is around 50%, and the purity can be improved by recrystallization.
Scientific Research Applications
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential applications in various fields. In medicine, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating inflammatory diseases such as arthritis and asthma. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have antimicrobial activity against various bacteria and fungi, which may make it useful in the development of new antibiotics.
In agriculture, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied for its potential as a natural pesticide. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have insecticidal activity against various pests, including aphids and whiteflies. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to have antifungal activity against various plant pathogens, which may make it useful in protecting crops from fungal diseases.
In industry, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied for its potential as a green solvent. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been found to have good solubility in various organic solvents, which may make it useful as a replacement for traditional solvents that are harmful to the environment.
properties
Molecular Formula |
C19H16O6 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
(2-formyl-6-methoxy-4-prop-2-enylphenyl) 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C19H16O6/c1-3-4-12-7-14(10-20)18(17(8-12)22-2)25-19(21)13-5-6-15-16(9-13)24-11-23-15/h3,5-10H,1,4,11H2,2H3 |
InChI Key |
QIKVMIGZLJTOSI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CC=C)C=O)OC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)OCO3)C=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)



![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)

